![molecular formula C17H18N2O3 B5684372 2-methyl-N'-[(4-methylphenoxy)acetyl]benzohydrazide](/img/structure/B5684372.png)
2-methyl-N'-[(4-methylphenoxy)acetyl]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N'-[(4-methylphenoxy)acetyl]benzohydrazide, also known as MPH, is a synthetic compound that has been used in scientific research for its potential therapeutic properties. MPH is a member of the benzohydrazide family and has been studied for its potential use as an anticancer agent.
Mechanism of Action
The mechanism of action of 2-methyl-N'-[(4-methylphenoxy)acetyl]benzohydrazide is not fully understood, but it is believed to be related to its ability to inhibit the activity of enzymes involved in the synthesis of DNA and RNA. 2-methyl-N'-[(4-methylphenoxy)acetyl]benzohydrazide has also been shown to induce oxidative stress in cancer cells, leading to cell death.
Biochemical and physiological effects:
2-methyl-N'-[(4-methylphenoxy)acetyl]benzohydrazide has been shown to have minimal toxicity in normal cells, making it a potential candidate for cancer therapy. In addition to its anticancer activity, 2-methyl-N'-[(4-methylphenoxy)acetyl]benzohydrazide has also been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-methyl-N'-[(4-methylphenoxy)acetyl]benzohydrazide in lab experiments is its low toxicity in normal cells, which allows for higher concentrations to be used without causing harm to the cells. However, one limitation is that 2-methyl-N'-[(4-methylphenoxy)acetyl]benzohydrazide has poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
Future research on 2-methyl-N'-[(4-methylphenoxy)acetyl]benzohydrazide could focus on improving its solubility and bioavailability to increase its efficacy as an anticancer agent. Additionally, studies could investigate the potential use of 2-methyl-N'-[(4-methylphenoxy)acetyl]benzohydrazide in combination with other anticancer agents to enhance its therapeutic properties.
Synthesis Methods
The synthesis of 2-methyl-N'-[(4-methylphenoxy)acetyl]benzohydrazide involves the reaction of 2-methylbenzohydrazide with 4-methylphenoxyacetic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting product is purified by recrystallization to obtain pure 2-methyl-N'-[(4-methylphenoxy)acetyl]benzohydrazide.
Scientific Research Applications
2-methyl-N'-[(4-methylphenoxy)acetyl]benzohydrazide has been studied extensively for its potential therapeutic properties. In vitro studies have shown that 2-methyl-N'-[(4-methylphenoxy)acetyl]benzohydrazide has anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. 2-methyl-N'-[(4-methylphenoxy)acetyl]benzohydrazide has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
properties
IUPAC Name |
2-methyl-N'-[2-(4-methylphenoxy)acetyl]benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12-7-9-14(10-8-12)22-11-16(20)18-19-17(21)15-6-4-3-5-13(15)2/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPCILSCNFPGEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NNC(=O)C2=CC=CC=C2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.